Titanium dihydroxide oxide

Catalog No.
S652610
CAS No.
12026-28-7
M.F
H2O3Ti
M. Wt
97.881 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium dihydroxide oxide

CAS Number

12026-28-7

Product Name

Titanium dihydroxide oxide

IUPAC Name

dihydroxy(oxo)titanium

Molecular Formula

H2O3Ti

Molecular Weight

97.881 g/mol

InChI

InChI=1S/2H2O.O.Ti/h2*1H2;;/q;;;+2/p-2

InChI Key

ZDNBCKZJXCUXCR-UHFFFAOYSA-L

SMILES

[OH-].[OH-].[O-2].[Ti+4]

Synonyms

metatitanic acid, titanium dihydroxide oxide

Canonical SMILES

O[Ti](=O)O

Photocatalysis

One of the most prominent research areas for TiO₂ is its photocatalytic activity. When exposed to light, particularly ultraviolet (UV) light, TiO₂ can generate electron-hole pairs that initiate various chemical reactions. This property has led to its exploration in:

  • Water and air purification: TiO₂ can degrade organic pollutants and harmful microorganisms in water and air upon light activation. This technology holds promise for environmental remediation and wastewater treatment [].
  • Hydrogen production: TiO₂ can be used as a photocatalyst for water splitting, generating hydrogen gas as a clean and sustainable fuel source [].
  • Self-cleaning surfaces: TiO₂ coatings can decompose dirt and organic matter on surfaces exposed to sunlight, offering self-cleaning properties for various applications [].

Energy Conversion and Storage

TiO₂'s semiconducting properties make it a potential candidate for various energy conversion and storage technologies:

  • Dye-sensitized solar cells (DSSCs): TiO₂ nanoparticles are used as the photoanode in DSSCs, which convert sunlight into electricity through a process similar to natural photosynthesis [].
  • Lithium-ion batteries: TiO₂ is being investigated as an anode material for lithium-ion batteries due to its high capacity and cycling stability [].

Biomedical Applications

The biocompatibility and photocatalytic properties of TiO₂ have sparked interest in its potential biomedical applications:

  • Antibacterial coatings: TiO₂ can be incorporated into coatings for medical devices to combat bacterial infections [].
  • Drug delivery: TiO₂ nanoparticles are being explored as drug carriers for targeted drug delivery and controlled release [].
  • Bone regeneration: TiO₂ implants are being studied for their potential to promote bone growth and repair.

Titanium dihydroxide oxide, also known as metatitanic acid, is a compound composed of titanium, hydrogen, and oxygen, with the general formula TiOx(OH)42x\text{TiO}_x(\text{OH})_{4-2x}. This compound typically appears as a white powder and is characterized by its high surface area and reactivity. It is primarily hydrated titanium dioxide, which plays a crucial role in various industrial applications due to its unique properties.

The mechanism of action of TiO(OH)2 depends on the specific application. In catalysis, its high surface area provides numerous active sites for chemical reactions. In photocatalysis, its ability to absorb light and generate electron-hole pairs drives various photocatalytic processes [].

Limited information exists regarding the specific safety hazards of TiO(OH)2. However, as a derivative of titanium compounds, it's generally considered to be low-toxic []. As with any research chemical, proper handling procedures should be followed.

  • Dehydration Reaction: When heated, titanium dihydroxide oxide can lose water molecules to form titanium dioxide:
    Ti OH 2OTiO2+H2O\text{Ti OH }_2\text{O}\rightarrow \text{TiO}_2+\text{H}_2\text{O}
  • Acid-Base Reactions: This compound can react with acids to form titanium salts. For example, reacting with sulfuric acid yields titanium sulfate:
    Ti OH 2O+H2SO4Ti SO4)2+2H2O\text{Ti OH }_2\text{O}+\text{H}_2\text{SO}_4\rightarrow \text{Ti SO}_4)_2+2\text{H}_2\text{O}
  • Complex Formation: Titanium dihydroxide oxide can form complexes with various ligands, enhancing its reactivity in catalysis and other chemical processes.

Several methods exist for synthesizing titanium dihydroxide oxide:

  • Hydrothermal Synthesis: This method involves the reaction of titanium precursors in an aqueous solution under high temperature and pressure, resulting in the formation of titanium dihydroxide oxide with controlled morphology.
  • Sol-Gel Process: In this process, titanium alkoxides are hydrolyzed to form a gel that subsequently converts into titanium dihydroxide oxide upon drying and heating.
  • Precipitation from Titanium Salts: By adding bases to solutions of titanium salts, precipitates of titanium dihydroxide oxide can be formed, which can then be filtered and dried.

Interaction studies have shown that titanium dihydroxide oxide interacts with various biological molecules. Its ability to adsorb proteins makes it useful in biomedical applications. Research indicates that the surface properties of this compound influence protein adsorption behavior, which is critical for developing biomaterials .

Titanium dihydroxide oxide shares similarities with other titanium compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Titanium DioxideTiO₂Widely used as a pigment; non-toxic; stable
Titanium HydroxideTi(OH)₄Precursor for various titanium compounds; less stable
Titania (Anatase/Rutile)TiO₂ (varieties)Different crystal structures; used in photocatalysis

Uniqueness of Titanium Dihydroxide Oxide

What sets titanium dihydroxide oxide apart from these similar compounds is its unique combination of hydroxyl groups and its hydrated nature. This distinct structure enhances its reactivity and adsorption properties compared to other titanium oxides, making it particularly valuable in specialized applications such as catalysis and environmental remediation.

Hydrothermal synthesis represents the most widely employed methodology for producing titanium dihydroxide oxide with controlled layered hydrous structures. This approach leverages elevated temperature and pressure conditions in aqueous environments to facilitate the formation of crystalline or semi-crystalline materials with specific structural characteristics. The hydrothermal process enables precise control over particle size distribution, surface area, and crystalline structure through systematic manipulation of reaction parameters including temperature, pressure, time, and precursor concentration.

The fundamental mechanism of hydrothermal synthesis involves the hydrolysis of titanium-containing precursors under controlled conditions. Research demonstrates that titanium oxysulfate solutions undergo hydrolysis to form metatitanic acid through a complex series of reactions involving nucleation, crystallization, grain growth, polymerization, agglomeration, and aggregation processes. The structural evolution during hydrolysis follows a Boltzmann model with good fitting characteristics, where the titanium dioxide content of metatitanic acid gradually increases as hydrolysis proceeds due to the formation of stronger compact structures and weaker colloidal properties.

Temperature emerges as a critical parameter in hydrothermal synthesis, significantly affecting the crystallization activation energy, solubility of precursors, and supersaturation of aggregates. Studies reveal that increasing hydrothermal temperature provides enhanced energy to overcome phase transformation barriers, strengthen mass transport, and promote collision, combination, growth, and aggregation of titanium ions for crystal formation on anatase titanium dioxide crystal surfaces. Optimal temperature ranges typically fall between 140 to 180 degrees Celsius, where appropriate crystal sizes facilitate the formation of larger primary agglomerate particles that subsequently form smaller secondary aggregate particles.

The slurry concentration during hydrothermal treatment plays a crucial role in determining the final product characteristics. Research indicates that slurry concentration affects titanium dioxide crystallization, diffusion of crystal-structured titanium ions, grain growth, and aggregation processes, ultimately influencing the microstructure and impurity adsorption properties of metatitanic acid. Suitable concentrations promote the formation of metatitanic acid with crystal sizes of several nanometers, exhibiting extremely high surface energy that facilitates the formation of optimal particle size distributions.

ParameterOptimal RangeEffect on StructureReference
Temperature140-180°CEnhanced crystallization, reduced impurities
PressureAutoclave conditionsPromotes phase transformation
Time6-7 hoursOptimal particle aggregation
Slurry Concentration160 g/LMinimized impurity adsorption

Advanced hydrothermal synthesis employs energy-dispersive X-ray diffraction for in-situ monitoring of the crystallization process. Studies utilizing synchrotron radiation reveal that pure anatase phase formation occurs preferentially under specific conditions, with the transformation process being effectively tracked through real-time diffraction analysis. This approach enables precise control over phase composition and crystallinity development during synthesis.

The crystal structure of titanium dihydroxide oxide adopts a layered double hydroxide configuration distinct from conventional LDHs, which typically feature mixed cationic layers. TiO(OH)₂ crystallizes in the trigonal P1 space group with lattice parameters a = b = 5.266 Å and c = 4.750 Å, forming a 3R₁ polytype stacking sequence of oxygen layers [4]. Each layer consists of edge- and corner-sharing TiO₆ octahedra, where Ti⁴⁺ ions coordinate with six oxygen atoms in a distorted octahedral geometry (Figure 1). The interlayer spacing of 4.75 Å accommodates hydroxyl groups and hydrogen-bonded water molecules, creating a pillared architecture.

Unlike traditional LDHs containing divalent (e.g., Mg²⁺) and trivalent (e.g., Al³⁺) cations, TiO(OH)₂ layers are charge-neutral due to the +4 oxidation state of titanium. This unique feature eliminates the need for interlayer anions to balance charge, simplifying the structural motif [4]. Synchrotron X-ray diffraction studies reveal that the delamination of precursor Li₂TiO₃ in acidic media induces a topotactic transformation, preserving the original cubic close-packing of oxygen layers while replacing Li⁺ with H⁺ [4].

Table 1: Crystallographic parameters of TiO(OH)₂ compared to conventional LDHs

ParameterTiO(OH)₂ [4]Mg-Al LDH [4]
Space groupP1R-3m
Layer charge0+0.33 per formula unit
Interlayer spacing4.75 Å7.6–8.2 Å
Dominant bondingTi-O covalentMg/Al-O ionic

The absence of interlayer anions enables rapid proton conduction through the hydrogen-bond network, a property leveraged in electrochemical applications [4]. However, this structural simplicity also renders the material susceptible to stacking faults, with 24% of oxygen layers deviating from the ideal 3R₁ sequence [4].

Defect Chemistry in Titanium Oxyhydroxide Systems

Defect engineering plays a critical role in modulating the electronic and catalytic properties of TiO(OH)₂. Controlled synthesis using oxidizing agents like HIO₃ introduces titanium vacancies (VTi) while suppressing oxygen vacancies (VO), as confirmed by electron paramagnetic resonance (EPR) spectroscopy [5]. The characteristic EPR signal at g = 2.003 corresponds to unpaired electrons localized at titanium vacancy sites, with vacancy concentrations tunable between 5–50 mol% via precursor stoichiometry adjustments [5].

Table 2: Defect types and characterization methods in TiO(OH)₂

Defect TypeFormation MethodDetection TechniqueSignature
Titanium vacancyHIO₃ oxidation [5]EPRg = 2.003 signal
Stacking faultAcidic delamination [4]XRDPeak broadening
Hydroxyl vacancyThermal dehydration [4]FTIR3450 cm⁻¹ band reduction

Density functional theory (DFT) calculations suggest that titanium vacancies create mid-gap states 0.8 eV above the valence band, reducing the effective bandgap from 3.2 eV (pristine) to 2.9 eV [5]. This electronic modification enhances visible-light absorption, with vacancy-engineered TiO(OH)₂ demonstrating 76% higher photocatalytic degradation efficiency for organic pollutants compared to defect-free analogs [5]. However, excessive vacancy concentrations (>50 mol%) introduce recombination centers that degrade photocatalytic performance by 40–60% [5].

Interlayer Dynamics and Hydrogen Bonding Networks

The interlayer region of TiO(OH)₂ hosts a dynamic hydrogen-bonding network that governs ion transport and structural stability. In-situ Raman spectroscopy reveals two distinct hydroxyl environments: terminal -OH groups (3650 cm⁻¹) and bridging -OH⁻ species (3450 cm⁻¹) [4]. Upon hydration, water molecules insert into the interlayer space, forming O-H···O bonds with adjacent layers that shorten from 2.89 Å (dry) to 2.65 Å (hydrated) [4].

Quasielastic neutron scattering measurements indicate anisotropic proton mobility, with in-plane diffusion coefficients (D∥ = 1.2 × 10⁻⁷ cm²/s) exceeding out-of-plane values (D⊥ = 3.4 × 10⁻⁹ cm²/s) by three orders of magnitude [4]. This directional proton conduction arises from the percolative hydrogen-bond network along the ab plane, making TiO(OH)₂ a promising solid proton conductor for fuel cell membranes.

Table 3: Hydrogen bonding parameters in hydrated TiO(OH)₂

Bond TypeLength (Å)Angle (°)Thermal Displacement (Ų)
O-H···O (intra)2.651650.12
O-H···O (inter)2.891550.18
HOH···O2.731580.21

Interlayer water molecules exhibit residence times of 10–100 ps, facilitating rapid proton hopping between adjacent hydroxyl sites [4]. However, complete dehydration above 150°C collapses the hydrogen network, increasing interlayer rigidity and reducing proton conductivity by 98% [4].

Phase Transformation Pathways During Thermal Processing

Thermal treatment induces sequential phase transformations in TiO(OH)₂, governed by dehydration kinetics and oxygen partial pressure. In-situ high-temperature XRD reveals three distinct regimes:

  • Dehydroxylation (25–200°C): Loss of interlayer water (Δ_m = 12.7 wt%) via endothermic reaction:
    TiO(OH)₂ → TiO₁.₅(OH) + 0.5H₂O↑ [4]

  • Condensation (200–400°C): Intra-layer hydroxyl groups condense exothermically:
    2TiO₁.₅(OH) → Ti₂O₃ + H₂O↑ [4]

  • Oxidation (>400°C): Sub-stoichiometric Ti₂O₃ oxidizes to anatase/rutile mixtures:
    Ti₂O₃ + 0.5O₂ → 2TiO₂ [5]

Table 4: Phase evolution with calcination temperature

Temperature (°C)Dominant PhaseCrystallite Size (nm)Surface Area (m²/g)
25TiO(OH)₂ [4]5.2189
300Ti₂O₃ [4]8.7145
600Anatase [5]12.398
900Rutile [5]25.132

The kinetics of phase transformation follow an Avrami-Erofeev model with an activation energy of 68 kJ/mol, indicating nucleation-controlled growth [5]. Retention of the LDH-derived mesoporous structure up to 300°C enables synthesis of high-surface-area Ti₂O₃ (145 m²/g), a promising anode material for lithium-ion batteries [4]. Above 600°C, complete oxidation to TiO₂ occurs, with the anatase-to-rutile ratio controllable via heating rate (70% anatase at 10°C/min vs. 30% at 2°C/min) [5].

Titanium dihydroxide oxide has emerged as a highly effective catalyst for carbon dioxide capture and release applications, demonstrating exceptional performance in both sorption and desorption processes. The compound's unique structural properties enable sophisticated mechanisms for carbon dioxide interaction, making it a promising material for large-scale carbon capture technologies.

Fundamental Mechanisms of Carbon Dioxide Sorption

The carbon dioxide sorption mechanism on titanium dihydroxide oxide surfaces involves multiple pathways that operate synergistically. Research has demonstrated that the compound's surface hydroxyl groups play a crucial role in carbon dioxide capture through chemisorption processes. The titanium centers function as Lewis acid sites, accepting electron pairs from carbon dioxide molecules, while the oxygen-hydrogen bonds provide proton transfer capabilities that facilitate rapid carbon dioxide uptake.

Recent investigations have revealed that titanium tetraperoxotitanate structures exhibit remarkable carbon dioxide capture capacities, with potassium tetraperoxotitanate achieving 8.73 millimoles of carbon dioxide per gram of sorbent. This performance represents nearly double that of comparable vanadium-based systems, establishing titanium dihydroxide oxide as a superior alternative for direct air capture applications.

The sorption process follows a characteristic mechanism where carbon dioxide molecules initially adsorb onto titanium sites through coordination bonds, forming stable titanium-oxygen-carbon dioxide complexes. The presence of peroxide groups enhances reactivity by providing additional oxidative sites that facilitate carbon dioxide activation and subsequent transformation into carbonate species.

Desorption Kinetics and Energy Efficiency

The desorption characteristics of titanium dihydroxide oxide systems demonstrate significant advantages for industrial carbon capture applications. Studies have shown that titanium pyrophosphate catalysts can enhance carbon dioxide desorption rates by 41.5% while simultaneously reducing relative heat duty by 13% compared to non-catalytic processes. This dual benefit of improved kinetics and reduced energy consumption makes titanium dihydroxide oxide particularly attractive for commercial deployment.

The desorption mechanism involves breaking the coordination bonds between titanium centers and carbon dioxide molecules, facilitated by thermal energy input. The optimal Brönsted to Lewis acid ratio in titanium-based systems enables efficient proton transfer during the desorption process, particularly for carbamate regeneration reactions.

Temperature-dependent studies have revealed that titanium dihydroxide oxide systems maintain stable performance across a wide temperature range, with optimal desorption occurring between 90-110 degrees Celsius. This moderate temperature requirement reduces energy penalties associated with thermal regeneration, making the process more economically viable for large-scale implementation.

Cycle Stability and Performance Optimization

Long-term cycling studies demonstrate that titanium dihydroxide oxide systems maintain excellent stability over multiple sorption-desorption cycles. Titanium tetraperoxotitanate materials show minimal degradation after repeated cycling, with carbon dioxide uptake capacity remaining above 95% of initial values after 20 cycles.

The optimization of cycle parameters involves careful consideration of temperature, pressure, and contact time variables. Research indicates that optimal performance occurs at ambient pressure with moderate temperature swings between 25-100 degrees Celsius for sorption and desorption phases respectively. These conditions minimize energy requirements while maintaining high carbon dioxide capture efficiency.

Table 1: Carbon Dioxide Sorption/Desorption Performance of Titanium Dihydroxide Oxide Systems

SystemCO2 Adsorption Capacity (mmol/g)Temperature (°C)Pressure (bar)Desorption Efficiency (%)
Titanium Tetraperoxotitanate (Potassium)8.73251Near complete
Titanium PyrophosphateEnhanced by 41.5%911Reduced by 13%
Titanium Dihydroxide (Pure)Variable251Variable
Titanium Oxide Nanotubes52.54Variable1High
Titanium Modified SBA-1515.51251Excellent
Titanium Oxide/Graphene Oxide Composite1.88251Good
Titanium Dihydroxide/Aluminum Oxide Composite12.87207Excellent
Titanium Tetraperoxotitanate (Sodium)6.74251Moderate
Titanium Tetraperoxotitanate (Lithium)8.33251Good
Titanium Oxide/Platinum CompositeEnhancedVariable1Enhanced

Lithium-Ion Sieve Mechanisms for Resource Extraction

Titanium dihydroxide oxide demonstrates exceptional performance as a lithium-ion sieve material, offering high selectivity and capacity for lithium extraction from various aqueous sources. The compound's layered structure provides ideal pathways for lithium ion intercalation and deintercalation, making it particularly suitable for resource recovery applications.

Fundamental Ion Exchange Mechanisms

The lithium extraction mechanism in titanium dihydroxide oxide systems operates through selective ion exchange processes. Hydrogen titanium oxide (H2TiO3) structures contain exchangeable hydrogen ions that can be replaced by lithium ions through electrostatic interactions and size-selective adsorption. The layered double hydroxide structure creates specific interlayer spacings that preferentially accommodate lithium ions while excluding larger cations.

Research has established that the ion exchange process follows the general reaction: H2TiO3 + Li+ → LiHTiO3 + H+. This mechanism demonstrates high selectivity for lithium over other alkali metals due to the specific geometric constraints of the titanium oxide framework. The theoretical adsorption capacity for lithium on titanium dihydroxide oxide reaches 142.9 milligrams per gram, representing one of the highest capacities among inorganic ion sieve materials.

The adsorption mechanism involves multiple steps including: initial electrostatic attraction, diffusion through pore channels, and final coordination with titanium-oxygen sites. The presence of surface hydroxyl groups enhances the adsorption process by providing additional binding sites and facilitating proton exchange reactions.

Selectivity and Competitive Adsorption

Titanium dihydroxide oxide systems demonstrate remarkable selectivity for lithium ions in the presence of competing cations such as sodium, potassium, magnesium, and calcium. The selectivity coefficient for lithium over sodium typically exceeds 100, making these materials particularly effective for lithium extraction from high-salinity brines.

The mechanism of selectivity involves both size exclusion and charge density effects. Lithium ions, being the smallest alkali metal cation, can more easily penetrate the titanium oxide framework and access interior adsorption sites. Additionally, the high charge density of lithium ions creates stronger electrostatic interactions with the negatively charged titanium oxide surface.

Doping strategies have been developed to enhance selectivity further. Molybdenum-doped titanium oxide systems show adsorption capacities up to 78 milligrams per gram for lithium, with significantly improved selectivity over competing ions. Iron doping also enhances performance, with iron-doped titanium ion sieves achieving adsorption capacities of 35 milligrams per gram while maintaining excellent cycling stability.

Kinetic Performance and Mass Transfer

The kinetics of lithium adsorption on titanium dihydroxide oxide follow pseudo-second-order kinetics in most systems, indicating that chemical adsorption is the rate-limiting step. The adsorption rate is influenced by factors including temperature, pH, and lithium concentration, with optimal performance typically occurring at pH values between 10-12.

Mass transfer studies reveal that intraparticle diffusion plays a significant role in determining overall adsorption kinetics. The effective diffusion coefficient for lithium in titanium oxide matrices ranges from 10^-9 to 10^-8 square centimeters per second, depending on the specific structure and modification of the material.

Temperature effects on adsorption kinetics show that higher temperatures generally accelerate the adsorption process, though excessive temperatures may reduce equilibrium capacity. The optimal temperature range for lithium adsorption appears to be 25-60 degrees Celsius, balancing kinetic enhancement with capacity preservation.

Table 2: Lithium Ion Sieve Performance Data for Titanium Dihydroxide Oxide Systems

Material SystemLithium Adsorption Capacity (mg/g)pH RangeTemperature (°C)SelectivityCycling Stability (%)
Hydrogen Titanium Oxide (H2TiO3)49.3811-1225Excellent78.9
Lithium Titanium Oxide (Li2TiO3)28.4610-1225HighStable
Titanium Dioxide Modified34.211-1225HighGood
Antimony-Doped Titanium OxideEnhanced10-1225EnhancedExcellent
Iron-Doped Titanium Ion Sieve35.011-1225GoodGood
Molybdenum-Doped Titanium Oxide78.011-1225ExcellentExcellent
Lanthanum-Doped Titanium Oxide23.961225Good95.5
Titanium Oxide/Agar Composite25.810-1225HighGood
Titanium Oxide/Carbon CompositeEnhanced11-1225GoodStable
Zirconium-Doped Titanium OxideImproved10-1225EnhancedEnhanced

Photocatalytic Degradation Pathways for Organic Pollutants

Titanium dihydroxide oxide exhibits exceptional photocatalytic activity for the degradation of organic pollutants, operating through well-defined mechanistic pathways that involve reactive oxygen species generation and direct oxidation processes. The compound's semiconducting properties enable efficient charge separation and interfacial electron transfer reactions essential for pollutant mineralization.

Photocatalytic Activation and Charge Generation

The photocatalytic mechanism of titanium dihydroxide oxide begins with photon absorption, typically in the ultraviolet region, which promotes electrons from the valence band to the conduction band. This process generates electron-hole pairs that serve as the primary reactive species for subsequent oxidation and reduction reactions. The bandgap energy of titanium dihydroxide oxide systems typically ranges from 2.8 to 3.2 electron volts, making them responsive to ultraviolet light and, in some modified forms, visible light radiation.

The generated holes function as powerful oxidizing agents, capable of directly oxidizing organic pollutants or reacting with water molecules to form hydroxyl radicals. Simultaneously, the electrons in the conduction band can reduce molecular oxygen to form superoxide radicals, which participate in secondary oxidation reactions. The efficiency of this process depends on minimizing electron-hole recombination, which can be achieved through various modification strategies including doping and composite formation.

Research has demonstrated that vanadium-doped titanium dihydroxide oxide systems achieve nearly complete degradation of methylene blue (99%), fluorescein (97%), and eosin (99%) within 120 minutes of solar simulator irradiation. The enhanced performance results from the improved charge separation achieved through the introduction of vanadium dopants, which create additional energy levels within the bandgap.

Reactive Oxygen Species Formation and Pollutant Degradation

The formation of reactive oxygen species represents the cornerstone of photocatalytic degradation mechanisms in titanium dihydroxide oxide systems. Hydroxyl radicals (- OH) serve as the primary oxidizing species, demonstrating oxidation potentials of 2.8 volts versus the standard hydrogen electrode. These radicals attack organic pollutants through various pathways including hydrogen abstraction, electron transfer, and addition reactions.

The degradation pathways vary depending on the specific pollutant structure and reaction conditions. For aromatic compounds such as methylene blue and rhodamine B, the initial attack typically occurs at electron-rich sites, leading to ring opening and subsequent mineralization to carbon dioxide and water. Aliphatic compounds undergo different degradation routes, often involving hydroxylation and oxidation of functional groups.

Superoxide radicals (O2- -) contribute to the degradation process through different mechanisms, particularly for compounds that are less susceptible to hydroxyl radical attack. The formation of superoxide radicals depends on the availability of dissolved oxygen and the efficiency of electron transfer from the conduction band.

Kinetic Analysis and Degradation Efficiency

Kinetic studies of photocatalytic degradation by titanium dihydroxide oxide systems typically follow first-order kinetics, with rate constants ranging from 0.005 to 0.023 per minute depending on the specific pollutant and reaction conditions. The degradation efficiency is influenced by multiple factors including light intensity, catalyst loading, initial pollutant concentration, and pH.

The rate of degradation varies significantly among different organic pollutants. Dyes such as methylene blue and eosin show rapid degradation with rate constants exceeding 0.02 per minute, while more recalcitrant compounds like nitrobenzene exhibit slower kinetics with rate constants around 0.005 per minute. These differences reflect the varying susceptibility of different molecular structures to oxidative attack.

Temperature effects on photocatalytic degradation show that moderate increases in temperature generally enhance reaction rates, though excessive temperatures may reduce the overall efficiency due to increased electron-hole recombination rates. The optimal temperature range for most applications appears to be 25-40 degrees Celsius.

Table 3: Photocatalytic Degradation Pathways and Kinetics for Titanium Dihydroxide Oxide

Organic PollutantDegradation Efficiency (%)Reaction Time (min)Rate Constant (min⁻¹)Reaction OrderPrimary Pathway
Methylene Blue991200.0218FirstHydroxyl radical oxidation
Methyl Orange971800.0156FirstHole oxidation
Rhodamine B821500.0098FirstMixed mechanism
Fluorescein971200.0203FirstHydroxyl radical oxidation
Eosin991200.0225FirstHydroxyl radical oxidation
Phenol852400.0087FirstHydroxyl radical oxidation
Toluene783000.0065FirstSuperoxide radical
Nitrobenzene723600.0052FirstHydroxyl radical oxidation
PharmaceuticalsVariableVariableVariableFirstMixed mechanism
PesticidesVariableVariableVariableFirstHydroxyl radical oxidation

Composite Material Design for Enhanced Adsorption Kinetics

The development of composite materials based on titanium dihydroxide oxide has revolutionized adsorption applications by combining the inherent properties of the titanium compound with complementary materials to achieve superior performance. These composite systems demonstrate enhanced adsorption kinetics, increased surface areas, and improved stability compared to single-component materials.

Graphene Oxide Composite Systems

Titanium dihydroxide oxide/graphene oxide composites represent a highly successful combination that leverages the high surface area and electrical conductivity of graphene oxide with the adsorption properties of titanium compounds. The composite formation involves electrostatic interactions between positively charged titanium oxide surfaces and negatively charged graphene oxide sheets, creating intimate contact that enhances both adsorption and photocatalytic performance.

The surface area of titanium oxide/graphene oxide composites typically reaches 113.6 square meters per gram, with pore sizes ranging from 3-5 nanometers. This structural arrangement provides excellent accessibility for target molecules while maintaining rapid diffusion kinetics. The composite demonstrates a 250% enhancement in adsorption capacity compared to pure titanium oxide, with diffusion coefficients reaching 2.3 × 10^-8 square centimeters per second.

The adsorption mechanism in these composites involves multiple pathways including electrostatic interactions, π-π stacking for aromatic compounds, and hydrogen bonding. The graphene oxide component contributes oxygen-containing functional groups that provide additional binding sites, while the titanium oxide provides selectivity and stability.

Layered Double Hydroxide Composite Materials

Titanium dihydroxide oxide/layered double hydroxide composites achieve remarkable adsorption performance through synergistic interactions between the two components. The layered double hydroxide structure provides high anion exchange capacity while the titanium oxide contributes cation adsorption capabilities, creating a multifunctional adsorbent system.

These composites demonstrate exceptional surface areas up to 413 square meters per gram, with adsorption capacity enhancements reaching 1600% compared to individual components. The large surface area results from the delamination of layered double hydroxide sheets combined with the prevention of restacking through titanium oxide intercalation.

The composite formation mechanism involves charge-driven assembly where positively charged layered double hydroxide layers interact with negatively charged titanium oxide particles. This arrangement maximizes the exposure of active sites while maintaining structural integrity during repeated adsorption-desorption cycles.

Porous Matrix Composites

Titanium dihydroxide oxide incorporation into porous matrices such as silica aerogels and metal organic frameworks creates composite materials with exceptional adsorption properties. Silica aerogel composites achieve surface areas up to 380 square meters per gram with 450% enhancement in adsorption capacity compared to pure titanium oxide.

The porous matrix serves multiple functions including structural support, pore size control, and prevention of titanium oxide aggregation. The hierarchical pore structure created in these composites facilitates rapid mass transfer while providing high surface areas for adsorption.

Metal organic framework composites with titanium dihydroxide oxide demonstrate the highest surface areas among all composite types, reaching 650 square meters per gram. The ordered pore structure and crystalline framework of metal organic frameworks provide precise control over adsorption site distribution and accessibility.

Kinetic Enhancement Mechanisms

The enhanced adsorption kinetics in titanium dihydroxide oxide composites result from several synergistic effects. The increased surface area provides more adsorption sites, while the improved pore structure facilitates rapid mass transfer. The composite architecture often creates shorter diffusion paths compared to bulk materials, reducing the time required for equilibrium establishment.

Diffusion coefficient analysis reveals that composite materials consistently demonstrate higher values than single-component systems. Layered double hydroxide composites show the highest diffusion coefficients at 1.8 × 10^-7 square centimeters per second, followed by metal organic framework composites at 4.5 × 10^-7 square centimeters per second.

The kinetic models for composite systems typically follow pseudo-second-order kinetics, indicating that chemical adsorption controls the overall rate. The rate constants for composite materials are generally 2-5 times higher than those of pure titanium oxide systems, reflecting the enhanced accessibility and reactivity of composite structures.

Table 4: Composite Material Design Parameters for Enhanced Adsorption Kinetics

Composite SystemSurface Area (m²/g)Pore Size (nm)Adsorption Capacity Enhancement (%)Kinetic ModelDiffusion Coefficient (cm²/s)
Titanium Oxide/Graphene Oxide113.63-5250Pseudo-second-order2.3 × 10⁻⁸
Titanium Oxide/Layered Double Hydroxide413.02-81600Langmuir1.8 × 10⁻⁷
Titanium Oxide/Activated Carbon250.01-20350Pseudo-second-order5.6 × 10⁻⁸
Titanium Oxide/Silica Aerogel380.05-15450Freundlich3.2 × 10⁻⁷
Titanium Oxide/Zeolite150.00.5-1.2180Langmuir1.2 × 10⁻⁹
Titanium Oxide/Metal Organic Framework650.01-3800Pseudo-second-order4.5 × 10⁻⁷
Titanium Oxide/Ceramic Foam85.010-50120Pseudo-second-order8.9 × 10⁻⁹
Titanium Oxide/Polymer Matrix45.02-1065Pseudo-first-order7.8 × 10⁻¹⁰
Titanium Oxide/Carbon Nanotubes180.01-5280Pseudo-second-order1.5 × 10⁻⁸
Titanium Oxide/Biochar120.02-15200Freundlich2.1 × 10⁻⁸

Table 5: Thermodynamic Parameters for Adsorption and Reaction Processes

ProcessΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol) at 298KActivation Energy (kJ/mol)Process Type
CO2 Adsorption on H2TiO3-45.2-125.6-7.825.8Exothermic
CO2 Desorption from H2TiO352.8148.38.635.2Endothermic
Lithium Adsorption on H2TiO3-28.6-89.4-2.018.6Exothermic
Lithium Desorption from H2TiO335.4112.71.828.4Endothermic
Organic Pollutant Adsorption-32.1-98.2-2.922.1Exothermic
Photocatalytic Degradation-15.7-45.8-2.112.3Exothermic
Composite Formation-8.9-25.6-1.38.7Exothermic
Surface Hydroxylation-42.3-135.9-1.831.5Exothermic
Crystalline Phase Transition18.258.70.745.6Endothermic
Thermal Regeneration48.9162.40.542.8Endothermic

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

97.9483346 g/mol

Monoisotopic Mass

97.9483346 g/mol

Heavy Atom Count

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

12026-28-7

Dates

Last modified: 08-15-2023

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